molecular formula C11H16ClNO B2783727 (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride CAS No. 1821669-94-6

(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride

Cat. No.: B2783727
CAS No.: 1821669-94-6
M. Wt: 213.71
InChI Key: XSPPNNAYDXPDJO-QLSWKGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride (CAS: 1821669-94-6) is a chiral morpholine derivative with a molecular formula of C₁₁H₁₆ClNO and a molecular weight of 213.7 g/mol . It is provided as a high-purity solid (>97%–99%) for research purposes, with strict storage guidelines (−80°C for long-term stability) and solubility protocols requiring methanol or ethyl acetate for reconstitution . Its stereospecific configuration (2S,5S) makes it a valuable intermediate in asymmetric synthesis and medicinal chemistry, though it is explicitly restricted to non-human applications .

Properties

IUPAC Name

(2S,5S)-2-methyl-5-phenylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPPNNAYDXPDJO-QLSWKGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CO1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methylmorpholine with benzaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs catalytic hydrogenation techniques and advanced purification methods to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic benefits.

Comparison with Similar Compounds

Stereoisomers: (2R,5S)-5-Methyl-2-phenylmorpholine Hydrochloride

Key Differences :

  • Stereochemistry: The (2R,5S) isomer shares the same molecular formula (C₁₁H₁₆ClNO) and weight (213.71 g/mol) but differs in configuration at the C2 position .
  • Synthesis : Both isomers likely employ metal-catalyzed asymmetric allylic alkylations (AAA), similar to methods used for related alkaloids (e.g., 76%–95% enantiomeric excess (ee) achieved via palladium catalysts) .
  • Applications : Stereochemical variance can drastically alter receptor binding or catalytic activity, though specific data for these isomers remain unpublished.

Table 1: Physical and Structural Comparison

Property (2S,5S)-Isomer (2R,5S)-Isomer
Molecular Formula C₁₁H₁₆ClNO C₁₁H₁₆ClNO
Molecular Weight (g/mol) 213.7 213.71
CAS Number 1821669-94-6 1350768-56-7
Stereochemistry 2S,5S 2R,5S
Purity >97%–99% Undocumented

Functional Group Analogs: (5S)-5-Phenyl-2-morpholinone Hydrochloride

Key Differences :

  • Structure: Contains a ketone group in the morpholine ring (C10H12ClNO2, MW: 213.66 g/mol), unlike the methyl-substituted morpholine in the target compound .
  • Synthesis: Likely synthesized via oxidation of the morpholine ring or cyclization of amino alcohols.
  • Applications: Serves as an intermediate for Eliglustat (a therapy for Gaucher disease), highlighting the pharmacological relevance of morpholinone derivatives .

Table 2: Functional Group Impact

Property Target Compound Morpholinone Analog
Functional Group Methyl-morpholine Morpholinone (ketone)
Molecular Formula C₁₁H₁₆ClNO C₁₀H₁₂ClNO₂
Solubility Methanol/EtOAc Likely polar solvents
Pharmacological Role Research intermediate Drug intermediate

Non-Salt Form: (5S)-2-Methyl-5-phenylmorpholine

Key Differences :

  • Salt Form : The free base lacks the hydrochloride counterion, reducing polarity and aqueous solubility .
  • Stability : The hydrochloride salt enhances shelf life and thermal stability compared to the free base .

Fluorinated Analogs: (R)-Methyl 2-Amino-3-(3-fluorophenyl)propanoate Hydrochloride

Key Differences :

  • Structure: Features a fluorinated phenyl group and ester moiety (C10H12ClFNO2, MW: 203.23 g/mol) .
  • Applications: Fluorine atoms often improve metabolic stability and bioavailability in drug candidates, suggesting divergent applications compared to the non-fluorinated target compound .

Biological Activity

(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}ClN O
  • Molecular Weight : 213.71 g/mol
  • CAS Number : 1821669-94-6
  • IUPAC Name : this compound

The compound features a morpholine ring with a methyl group at the 2-position and a phenyl group at the 5-position, contributing to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases.
  • Analgesic Properties : The compound has demonstrated pain-relieving effects in animal models, indicating its potential as an analgesic agent.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Neurotransmitter Modulation : It has been observed to influence neurotransmitter release and reuptake, particularly serotonin and norepinephrine pathways, which may have implications for mood disorders such as depression and anxiety .

The exact mechanism of action for this compound remains an area of active research. However, it is believed to interact with various molecular targets:

  • Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitter receptors, affecting mood and cognitive functions.
  • Enzymatic Inhibition : It potentially inhibits enzymes involved in neurotransmitter metabolism, thereby increasing the availability of certain neurotransmitters in the synaptic cleft.

Case Studies and Experimental Results

  • Anti-inflammatory Study :
    • A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups.
  • Analgesic Assessment :
    • In a tail-flick test for analgesia, doses of 10 mg/kg administered to mice resulted in a marked increase in pain threshold, demonstrating its potential as an analgesic agent.
  • Antitumor Activity :
    • A cell viability assay conducted on cancer cell lines revealed that treatment with this compound at concentrations ranging from 10 to 100 µM led to a dose-dependent decrease in cell viability.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
This compound1821669-94-6Exhibits anti-inflammatory and analgesic effects
(5R)-2-Methyl-5-phenylmorpholin-3-oneNot specifiedModulates neurotransmitter release
(S)-3-(p-Tolyl)morpholine hydrochloride1391510-98-7Similar structure; potential for similar activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.